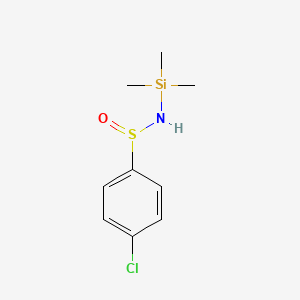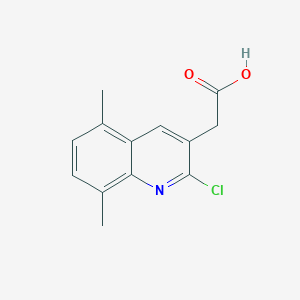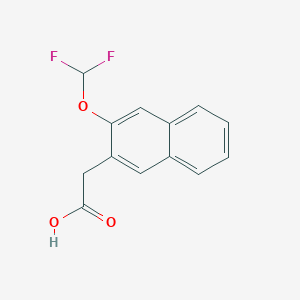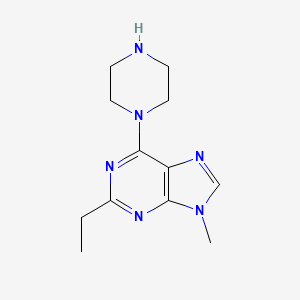![molecular formula C12H7ClO4 B11866045 4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one CAS No. 7471-72-9](/img/structure/B11866045.png)
4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one is a chemical compound with the molecular formula C12H7ClO4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of chlorination and methoxylation reactions on a furochromenone backbone . The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine or methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the chlorine or methoxy groups .
Applications De Recherche Scientifique
4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-7H-furo[3,2-g]chromen-7-one: Similar structure but lacks the chlorine atom.
9-Hydroxy-4-methoxy-7H-furo[3,2-g]chromen-7-one: Contains a hydroxyl group instead of a chlorine atom.
Bergapten (5-Methoxypsoralen): A well-known furocoumarin with similar structural features
Uniqueness
4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
7471-72-9 |
|---|---|
Formule moléculaire |
C12H7ClO4 |
Poids moléculaire |
250.63 g/mol |
Nom IUPAC |
4-chloro-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H7ClO4/c1-15-12-10-7(4-5-16-10)9(13)6-2-3-8(14)17-11(6)12/h2-5H,1H3 |
Clé InChI |
KPALAQFALCYBNX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C3=C1OC(=O)C=C3)Cl)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)







![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)





